Methyl 3-chloro-4-(methylamino)benzoate
Description
Methyl 3-chloro-4-(methylamino)benzoate is a benzoate ester derivative featuring a chlorine atom at the 3-position and a methylamino group (-NHCH₃) at the 4-position of the aromatic ring. Its molecular formula is C₉H₉ClNO₂, with a molecular weight of 198.63 g/mol (calculated based on structural analogs in the evidence). This compound belongs to a class of substituted benzoates with applications in pharmaceutical intermediates and organic synthesis.
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
methyl 3-chloro-4-(methylamino)benzoate |
InChI |
InChI=1S/C9H10ClNO2/c1-11-8-4-3-6(5-7(8)10)9(12)13-2/h3-5,11H,1-2H3 |
InChI Key |
JETASXOBVOZHBU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)OC)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 3-chloro-4-(methylamino)benzoate with structurally related compounds, focusing on substituent effects, physicochemical properties, synthetic routes, and applications.
Substituent Effects on Reactivity and Functionality
Substituents on the benzoate scaffold significantly influence electronic, steric, and solubility properties:
| Compound Name | Substituents (Position) | Key Functional Groups |
|---|---|---|
| This compound | Cl (3), -NHCH₃ (4) | Ester, amine |
| Methyl 3-chloro-4-morpholinobenzoate [1] | Cl (3), morpholino (4) | Ester, morpholine (cyclic amine) |
| Methyl 3-chloro-4-(cyclopropylamino)benzoate [2] | Cl (3), cyclopropylamino (4) | Ester, cyclopropane-amine |
| Methyl 3-chloro-4-(hydroxymethyl)benzoate [7] | Cl (3), -CH₂OH (4) | Ester, hydroxymethyl |
| Methyl 2-chloro-5-(methylamino)benzoate [8] | Cl (2), -NHCH₃ (5) | Positional isomer |
- Morpholino vs. Methylamino ( vs. Target Compound): The morpholino group in [1] introduces a bulky, electron-rich heterocycle, enhancing solubility in polar solvents but reducing reactivity in nucleophilic substitutions compared to the simpler methylamino group .
- Cyclopropylamino vs.
- Hydroxymethyl vs. Methylamino (): The hydroxymethyl group in [7] increases polarity (pKa ~13.72) and hydrogen-bonding capacity, making it suitable for prodrug formulations .
Physicochemical Properties
Key properties of analogs (experimental/predicted):
| Compound [Ref.] | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | pKa |
|---|---|---|---|---|
| Target Compound | 198.63 | ~300 (estimated) | ~1.3 (estimated) | ~9.5 |
| Morpholino analog [1] | 255.70 | N/A | N/A | N/A |
| Cyclopropyl analog [2] | 298.75 | N/A | N/A | N/A |
| Hydroxymethyl analog [7] | 200.62 | 333.6 (predicted) | 1.310 | 13.72 |
- Boiling Points : The hydroxymethyl derivative [7] has a higher predicted boiling point (333.6°C) due to stronger intermolecular hydrogen bonding .
- pKa Trends: The methylamino group in the target compound is less acidic than the hydroxymethyl group in [7], aligning with its weaker hydrogen-bonding capability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
